molecular formula C17H13N5OS B2775181 N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide CAS No. 866143-69-3

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B2775181
CAS No.: 866143-69-3
M. Wt: 335.39
InChI Key: GFAGXGZRLPLNHK-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a thiadiazole ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzyl chloride under acidic conditions.

    Introduction of Thiadiazole Ring: The thiadiazole ring is introduced by reacting the benzimidazole derivative with thiosemicarbazide in the presence of an oxidizing agent such as hydrogen peroxide.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized benzimidazole derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to the active site of the target, altering its conformation, and subsequently affecting its function.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2,3-dichlorobenzenesulfonamide
  • N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-2-nitrobenzenesulfonamide
  • [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl][2-(trifluoromethyl)phenyl]methanone

Uniqueness

N-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1,2,3-thiadiazole-4-carboxamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)thiadiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c23-16(14-11-24-21-20-14)19-17-18-13-8-4-5-9-15(13)22(17)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAGXGZRLPLNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CSN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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